1-(5'-Phospho-beta-d-ribofuranosyl)barbituric acid
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Overview
Description
Preparation Methods
The preparation of 6-oxouridine 5’-phosphate involves synthetic routes that typically include the phosphorylation of 6-oxouridine. The reaction conditions often require the use of phosphorylating agents such as phosphoric acid or its derivatives. Industrial production methods may involve enzymatic synthesis using specific enzymes like orotidine 5’-phosphate decarboxylase .
Chemical Reactions Analysis
6-oxouridine 5’-phosphate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride.
Scientific Research Applications
6-oxouridine 5’-phosphate has several scientific research applications:
Chemistry: It is used in the study of nucleoside analogs and their properties.
Biology: It plays a role in the biosynthesis of pyrimidine nucleotides.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of nucleotide-based products.
Mechanism of Action
The mechanism of action of 6-oxouridine 5’-phosphate involves its interaction with orotidine 5’-phosphate decarboxylase. This enzyme catalyzes the decarboxylation of orotidine 5’-monophosphate to uridine 5’-monophosphate. The molecular targets and pathways involved include the pyrimidine biosynthesis pathway .
Comparison with Similar Compounds
6-oxouridine 5’-phosphate can be compared with other similar compounds such as:
Uridine 5’-monophosphate: A key intermediate in the biosynthesis of pyrimidine nucleotides.
Cytidine 5’-monophosphate: Another pyrimidine nucleotide involved in RNA synthesis.
Thymidine 5’-monophosphate: A nucleotide used in DNA synthesis. The uniqueness of 6-oxouridine 5’-phosphate lies in its specific structure and its role in the decarboxylation reaction catalyzed by orotidine 5’-phosphate decarboxylase.
Properties
Molecular Formula |
C9H13N2O10P |
---|---|
Molecular Weight |
340.18 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2,4,6-trioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O10P/c12-4-1-5(13)11(9(16)10-4)8-7(15)6(14)3(21-8)2-20-22(17,18)19/h3,6-8,14-15H,1-2H2,(H,10,12,16)(H2,17,18,19)/t3-,6-,7-,8-/m1/s1 |
InChI Key |
AODYJUNLDJOADV-YXZULKJRSA-N |
SMILES |
C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Isomeric SMILES |
C1C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2C(C(C(O2)COP(=O)(O)O)O)O |
Synonyms |
1-(5'-phospho-beta-D-ribofuranosyl)barbituric acid barbituric acid ribonucleoside 5'-phosphate phosphoribofuranosylbarbituric acid PRFB acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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